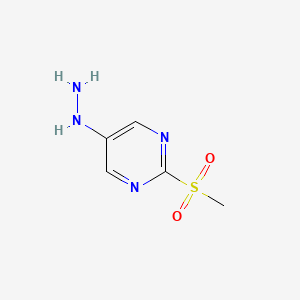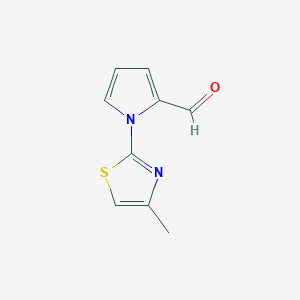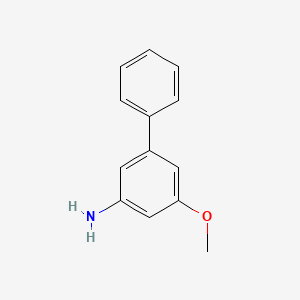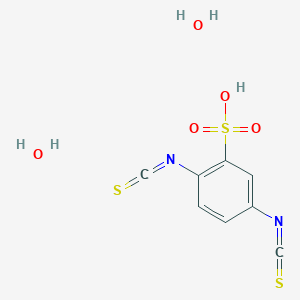
1-Methylpyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“1-Methylpyrrolidine-3-carboxylic acid” is a chemical compound with the empirical formula C6H11NO2 and a molecular weight of 129.16 . Its structure is represented by the SMILES string CN1CCC(C(O)=O)C1 .
Synthesis Analysis
While specific synthesis methods for “1-Methylpyrrolidine-3-carboxylic acid” were not found, pyrrolidine compounds can be synthesized through various methods. For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .
Molecular Structure Analysis
The molecular structure of “1-Methylpyrrolidine-3-carboxylic acid” is characterized by a five-membered pyrrolidine ring with a methyl group and a carboxylic acid group attached . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .
Chemical Reactions Analysis
While specific chemical reactions involving “1-Methylpyrrolidine-3-carboxylic acid” were not found, pyrrolidine compounds can undergo various chemical reactions. For example, the reaction of 3-formyl (aza)indoles/benzofurans can lead to the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .
Physical And Chemical Properties Analysis
“1-Methylpyrrolidine-3-carboxylic acid” has a molecular weight of 129.16 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results.
Applications De Recherche Scientifique
1. Analytical Chemistry Applications
1-Methylpyrrolidine-3-carboxylic acid derivatives, such as N-(3-aminopropyl)pyrrolidine (NAPP), are used as derivatization reagents in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This application is particularly effective for carboxylic acids and amines, as demonstrated in the analysis of free fatty acids and ibuprofen (Morita & Konishi, 2002).
2. Pharmaceutical Research
Chiral aminopyrrolidine substituents derived from 1-Methylpyrrolidine-3-carboxylic acid have been crucial in the synthesis of antibacterial agents. These derivatives' stereochemistry is essential for maintaining their antimicrobial efficacy, as shown in studies on fluoronaphthyridines and quinolones (Di Cesare et al., 1992).
3. Synthesis of Novel Chemical Compounds
1-Methylpyrrolidine-3-carboxylic acid and its variants have been used in the asymmetric synthesis of compounds like quinolonecarboxylic acids, which are undergoing clinical evaluation as antibacterial agents (Rosen et al., 1988).
4. Development of Organocatalysts
Derivatives of 1-Methylpyrrolidine-3-carboxylic acid, such as homochiral methyl 4-aminopyrrolidine-2-carboxylates, are used to develop organocatalysts for asymmetric Michael additions of ketones to nitroalkenes. This showcases its role in modulating asymmetric chemioselective reactions (Ruiz-Olalla et al., 2015).
5. Marine Natural Product Research
In marine biology, (-)-(5S)-2-Imino-1-methylpyrrolidine-5-carboxylic acid, isolated from the sponge Cliona tenuis, has been identified and synthesized. Its structure, including absolute stereochemistry, was characterized and confirmed by synthesis, contributing to the field of marine natural products (Castellanos et al., 2006).
6. Exploration in Nanotechnology
The synthesis of aluminum nanoparticles has employed 1-methylpyrrolidine alane as a precursor. The research focused on the systematic investigation of wet-chemical synthesis using molecules with carboxylic acid groups for surface passivation, highlighting its role in nanomaterials development (Meziani et al., 2009).
7. Materials Science Applications
In materials science, compounds containing the 1-methylpyrrolidine structural unit have been synthesized and characterized, further contributing to the field with novel organometallic complexes (Barišić et al., 2003).
8. Advancements in Green Chemistry
1-Methylpyrrolidine-3-carboxylic acid derivatives have been utilized in green chemistry for the efficient synthesis of amides from amines and carboxylic acids, demonstrating broad functional group compatibility and scalability for industrial applications (D'Amaral et al., 2021).
Safety and Hazards
“1-Methylpyrrolidine-3-carboxylic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Mécanisme D'action
Target of Action
The compound belongs to the class of pyrrolidines, which are known to interact with a variety of biological targets . The specific targets and their roles would depend on the exact biological context and the specific modifications made to the pyrrolidine scaffold .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent or non-covalent bonds with target proteins . The specific mode of action would depend on the exact structure of the compound and the nature of its target .
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in a variety of biochemical pathways, often acting as inhibitors or activators of specific enzymes . The exact pathways affected would depend on the specific targets of the compound .
Pharmacokinetics
Pyrrolidine derivatives are generally known to have good bioavailability due to their small size and ability to form hydrogen bonds .
Result of Action
Pyrrolidine derivatives are known to have a variety of biological effects, often related to their ability to modulate the activity of their targets . The specific effects of 1-Methylpyrrolidine-3-carboxylic acid would depend on its specific targets and mode of action .
Action Environment
The action of 1-Methylpyrrolidine-3-carboxylic acid can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the stability of the compound, its ability to reach its targets, and its overall efficacy .
Propriétés
IUPAC Name |
1-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGFIWDOHOWUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948593 | |
| Record name | 1-Methylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrolidine-3-carboxylic acid | |
CAS RN |
25712-60-1 | |
| Record name | 1-Methylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)


![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)




